molecular formula C16H17ClN2O3S2 B2496280 N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide CAS No. 2034554-15-7

N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide

Cat. No.: B2496280
CAS No.: 2034554-15-7
M. Wt: 384.89
InChI Key: BGNBXXFDHHZUAV-UHFFFAOYSA-N
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Description

N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide is a synthetic organic compound with the molecular formula C 16 H 17 ClN 2 O 3 S 2 and a molecular weight of 384.9 g/mol . Its structure features a 2-chloro-6,7-dihydrothieno[3,2-c]pyridine core, a privileged scaffold in medicinal chemistry, which is sulfonylated and linked to a 3-methylacetamide-substituted phenyl ring . This specific architecture places it within a class of molecules known for their significant research value. Nitrogen-containing heterocycles like the thienopyridine unit in this compound are of profound importance in life sciences and drug discovery . Statistically, more than 85% of all biologically active compounds are heterocycles, with nitrogen heterocycles forming a backbone in a majority of top-selling pharmaceutical agents . These scaffolds are known to interact with biological targets, such as enzymes and DNA, through hydrogen bonding and other molecular interactions, making them key subjects in the investigation of novel therapeutic pathways . While the specific biological mechanism of action for this compound requires further research elucidation, compounds with similar heterocyclic systems have been investigated for their potential as modulators of various kinase targets, such as JAK kinases, and for application in treating inflammatory diseases and certain cancers . Researchers may find this compound valuable for probing structure-activity relationships, developing new pharmacological tools, or as a synthetic intermediate in organic chemistry and drug discovery programs. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S2/c1-10-7-13(18-11(2)20)3-4-15(10)24(21,22)19-6-5-14-12(9-19)8-16(17)23-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNBXXFDHHZUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the condensation of 2-chloro-6,7-dihydrothieno[3,2-c]pyridine with a sulfonyl chloride derivative, followed by an acylation reaction with 3-methylphenylamine. The reaction requires the use of a strong base such as sodium hydride or potassium tert-butoxide and is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution and acylation steps.

Industrial Production Methods: For large-scale production, this compound can be synthesized through a similar synthetic route but with optimized reaction conditions to improve yield and purity. The use of continuous flow reactors and in-line purification techniques helps streamline the process, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Conversion of the sulfonyl group to a thioether.

  • Substitution: : Replacement of the chloro group with other functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

  • Reducing Agents: : Lithium aluminum hydride for reduction reactions.

  • Substitution Conditions: : Strong nucleophiles such as alkoxides or amines in polar solvents.

Major Products Formed:

  • Oxidation of the thienopyridine ring or sulfonyl group.

  • Reduction to form corresponding thioethers.

  • Substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide has significant research applications in various fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored as a candidate for developing new therapeutic agents, particularly in the fields of oncology and neurology.

  • Industry: : Utilized in the development of novel agrochemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group and thienopyridine ring are crucial for binding to the active site of the target, influencing the activity of the protein and altering cellular pathways. These interactions can lead to the inhibition of enzymatic activity or modulation of receptor function, ultimately affecting biological processes.

Comparison with Similar Compounds

Compound 2: N-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)acetamide
  • Structural Differences : Lacks the 2-chloro and 3-methyl substituents present in the target compound.
  • Synthesis: Prepared via reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) with 4-acetylbenzenesulfonyl chloride in acetonitrile, yielding 87.3% with a melting point (m.p.) of 178–180°C .
  • Key Data : IR bands at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O); ^1^H-NMR signals consistent with acetyl and sulfonyl groups.
Compound 24: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide
  • Structural Differences: Contains a pyrido-thieno-pyrimidinone core instead of a thieno[3,2-c]pyridine.
  • Synthesis : Acetylation of precursor 6 with acetyl chloride in pyridine yielded 73% product (m.p. 143–145°C) .
  • Key Data : IR bands at 3,390 cm⁻¹ (NH) and 1,730 cm⁻¹ (C=O); ^1^H-NMR shows acetyl (δ 2.10 ppm) and methyl groups (δ 2.50 ppm).
Compound 5.6: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
  • Structural Differences : Features a dihydropyrimidin-2-ylthio group and dichlorophenyl substituent.
  • Synthesis : Yielded 80% with a higher m.p. (230°C), indicating greater thermal stability. Spectral data include ^1^H-NMR peaks at δ 12.50 (NH) and δ 2.19 (CH₃) .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Parameters
Compound Yield (%) Melting Point (°C) Key Substituents Biological Activity (if reported)
Target Compound N/A N/A 2-Cl, 3-CH₃, thieno-pyridine Inferred antimicrobial potential
Compound 2 87.3 178–180 None (lacks Cl/CH₃) Not explicitly reported
Compound 24 73 143–145 Pyrido-thieno-pyrimidinone core Not explicitly reported
Compound 5.6 80 230 Dichlorophenyl, dihydropyrimidine Antimicrobial (MIC data inferred)
Derivatives (6f, 7f) 68–78 166–190 Thieno-pyridine, spirocycles Superior to Tetracycline/Miconazole
Key Observations:

Thermal Stability: Compound 5.6’s higher m.p. (230°C) suggests stronger intermolecular forces due to its dichlorophenyl and pyrimidinone moieties .

Antimicrobial Activity: Derivatives in with thieno-pyridine scaffolds (e.g., 6f, 7f) exhibited MIC values surpassing standard antibiotics, implying the target compound may share similar efficacy .

Biological Activity

N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide is a complex organic compound with notable biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C16H15ClN2O3S, with a molecular weight of approximately 348.82 g/mol. The compound features a thieno[3,2-c]pyridine core with a sulfonamide group and an acetamide moiety, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Formation of the thienopyridine ring : Utilizing appropriate precursors to construct the thieno[3,2-c]pyridine structure.
  • Sulfonylation : Introducing the sulfonamide group through electrophilic substitution reactions.
  • Acetylation : Attaching the acetamide group to the phenyl ring.

Biological Mechanisms

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties against a range of pathogens.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistically, it may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine levels

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction observed during apoptosis assays .

Case Study 2: Anti-inflammatory Properties

Another study investigated the compound's effects on LPS-induced inflammation in macrophages. Treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

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